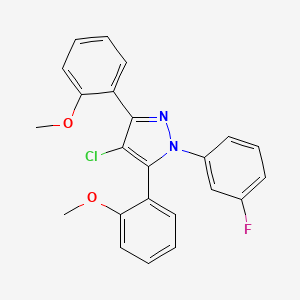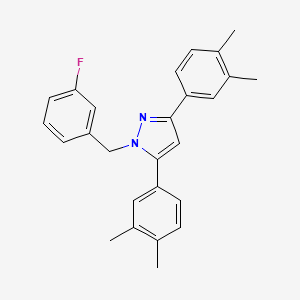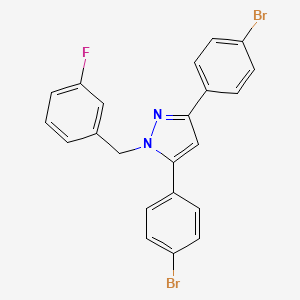
4-chloro-1-(3-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, fluoro, and methoxy phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Etherification: The final step involves the formation of the methyl ether group through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can be compared with other pyrazole derivatives, such as:
1-(3-Chlorophenyl)-3-(2-methoxyphenyl)-1H-pyrazole: Similar structure but lacks the fluoro substituent.
1-(3-Fluorophenyl)-3-(2-methoxyphenyl)-1H-pyrazole: Similar structure but lacks the chloro substituent.
1-(3-Chlorophenyl)-3-(2-fluorophenyl)-1H-pyrazole: Similar structure but lacks the methoxy substituent.
The uniqueness of 2-[4-CHLORO-1-(3-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in the combination of chloro, fluoro, and methoxy groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18ClFN2O2 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
4-chloro-1-(3-fluorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18ClFN2O2/c1-28-19-12-5-3-10-17(19)22-21(24)23(18-11-4-6-13-20(18)29-2)27(26-22)16-9-7-8-15(25)14-16/h3-14H,1-2H3 |
InChI Key |
UKQDVTREHCRQGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2C3=CC(=CC=C3)F)C4=CC=CC=C4OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorophenyl)-N,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929913.png)
![3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929917.png)
![N-(3,4-dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929930.png)
![1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10929933.png)
![1-ethyl-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929936.png)
![1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10929941.png)

![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10929954.png)



![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10929977.png)
![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B10929980.png)
![1,3-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929984.png)
